molecular formula C22H18N2O B5836608 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol

2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol

Cat. No. B5836608
M. Wt: 326.4 g/mol
InChI Key: UNBYWCXWLYVLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a member of the imidazole family of compounds, and it has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol is not fully understood, but it has been proposed to act through a variety of pathways. 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, and it has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its anticancer activity.
Biochemical and physiological effects:
2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, and it has been found to induce apoptosis in cancer cells. 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its anticancer activity. In addition, 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in high yields with good purity. 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has also been extensively studied and has a well-established mechanism of action. However, there are some limitations to the use of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol in lab experiments. It has been found to have low solubility in water, which may limit its use in certain assays. In addition, 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has not been extensively studied in vivo, and its potential side effects are not well understood.

Future Directions

There are several future directions for research on 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol. One potential area of research is the development of more effective synthesis methods for 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol, which could improve its purity and yield. Another area of research is the investigation of the potential side effects of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol, particularly in vivo. Further studies are also needed to determine the optimal dosage and administration of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol for therapeutic use. Finally, the potential use of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol in the treatment of neurodegenerative diseases warrants further investigation.

Synthesis Methods

2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol can be synthesized through a multi-step process involving the reaction of 4-methylbenzaldehyde and 4-phenyl-1,2-diamine to form an intermediate compound, which is then reacted with 2-hydroxybenzaldehyde to produce 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol. The synthesis of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been well-established, and it can be produced in high yields with good purity.

Scientific Research Applications

2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been extensively studied for its potential use in scientific research. It has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been proposed as a potential therapeutic agent for the treatment of cancer.

properties

IUPAC Name

2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c1-15-11-13-17(14-12-15)21-20(16-7-3-2-4-8-16)23-22(24-21)18-9-5-6-10-19(18)25/h2-14,25H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBYWCXWLYVLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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